dimethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug research and development .
Preparation Methods
The synthesis of DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. One common method includes the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst and a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Another compound with similar structural features and applications. The uniqueness of DIMETHYL 2-[1-CINNAMOYL-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups and the resulting biological activities.
Properties
Molecular Formula |
C28H25NO5S3 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
dimethyl 2-[2,2,7-trimethyl-1-[(E)-3-phenylprop-2-enoyl]-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H25NO5S3/c1-16-11-13-18-19(15-16)29(20(30)14-12-17-9-7-6-8-10-17)28(2,3)24(35)21(18)27-36-22(25(31)33-4)23(37-27)26(32)34-5/h6-15H,1-5H3/b14-12+ |
InChI Key |
ZOVRKYAVVWDTHU-WYMLVPIESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)/C=C/C4=CC=CC=C4)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C=CC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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